8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Description
8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C21H25FN6O2 and its molecular weight is 412.469. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
The synthesis and biological evaluation of similar compounds have been explored for their potential as therapeutic agents. For instance, a series of derivatives of 1H-imidazo[2,1-f]purine-2,4-dione have been synthesized and evaluated for their affinity towards serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase inhibitors (PDE4B and PDE10A). These compounds have shown potential as antidepressant and anxiolytic agents, with specific derivatives displaying promising pharmacological profiles in in vivo studies, indicating their significance for the development of new therapeutic drugs (Zagórska et al., 2016).
Mechanistic Insights and Molecular Modeling
The research extends to understanding the mechanism of action and structure-activity relationships (SAR) through molecular modeling. Studies have highlighted the importance of fluorinated arylpiperazinylalkyl derivatives in contributing to the pharmacological activity of these compounds. These insights are crucial for the design of lead compounds with enhanced antidepressant and/or anxiolytic applications, offering a pathway to novel therapeutic options (Zagórska et al., 2016).
Antidepressant-like Activity and Safety Profile
Further investigations into the antidepressant-like activity and safety profiles of imidazo[2,1-f]purine-2,4-dione derivatives have been conducted. These studies have focused on evaluating the intrinsic activity of compounds at different signaling pathways coupled to the serotonin 5-HT1A receptor. The research has demonstrated that specific derivatives exhibit antidepressant-like activity in animal models, indicating their potential as novel antidepressants with favorable safety and tolerability profiles (Partyka et al., 2020).
properties
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-2-(2-piperidin-1-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2/c1-24-18-17(19(29)28(21(24)30)12-11-25-9-3-2-4-10-25)27-14-13-26(20(27)23-18)16-7-5-15(22)6-8-16/h5-8H,2-4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKJRZGJQJEFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCN(C4=N2)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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